molecular formula C9H12O2 B1295283 1-Ethoxy-3-methoxybenzene CAS No. 25783-45-3

1-Ethoxy-3-methoxybenzene

Cat. No. B1295283
CAS RN: 25783-45-3
M. Wt: 152.19 g/mol
InChI Key: SHVXEVZVJAOTNM-UHFFFAOYSA-N
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Description

1-Ethoxy-3-methoxybenzene is a compound that can be associated with substituted methoxybenzenes, which are aromatic compounds containing methoxy groups attached to a benzene ring. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of methoxy-functionalized benzene derivatives can involve cyclotrimerization reactions, as seen in the preparation of a 1,3,5-triaroylbenzene derivative . Additionally, reactions with diazomethane can lead to methoxy derivatives, as demonstrated by the treatment of 1,3,6-trihydroxy-2-methyl-4-nitrobenzene with diazomethane, which produced a 1-methoxy derivative . Furthermore, palladium-catalyzed reactions have been employed to synthesize compounds such as (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones from O-methyl oximes and iodobenzenes .

Molecular Structure Analysis

The molecular structure of methoxybenzene derivatives can vary, with some molecules being planar and others having twisted methoxy groups due to steric hindrance . X-ray crystallography and nuclear magnetic resonance (NMR) tensor analysis have been used to study the structures of related methoxybenzenes, revealing details such as the trans and twisted orientation of methoxy groups in 1,2-dimethoxybenzene .

Chemical Reactions Analysis

Methoxybenzene derivatives can participate in various chemical reactions, including those that lead to the formation of inclusion complexes, as seen with a triaroylbenzene host and a benzene guest . The unconventional reaction of diazomethane with a nitrobenzene derivative also highlights the reactivity of these compounds, resulting in novel structures like methoxyimine N-oxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzene derivatives are influenced by their molecular structure. For instance, the solid-state structure and vibrational spectra of tetramethoxybenzene and its complex with tetracyanobenzene have been studied using X-ray diffraction and various spectroscopic techniques, revealing details about methyl rotation and librational modes . Density functional theory (DFT) calculations have been used to optimize the molecular geometry and predict spectral properties of related compounds, providing insights into their chemical hardness, electronegativity, ionization potential, and non-linear optical properties .

Scientific Research Applications

Environmental Impact

1-Ethoxy-3-methoxybenzene, as a variant of methoxybenzene (MB), has been identified as a potential air pollutant with implications for the troposphere. A study utilized quantum chemical methods and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to investigate the ozonolysis mechanisms and rate constants of MB. This research is crucial for understanding the environmental impact and atmospheric lifetime of such compounds (Sun et al., 2016).

Material Science

A novel application in material science involves the anionic ring-open polymerization of ethylene oxide functionalized 1-hydroxy-2-methoxybenzene. This process forms cross-linking poly(ethylene oxide) grafted poly(1-hydroxy-2-methoxyphenol) copolymers with improved thermal stability and potential applications in blue light-emitting materials (Huang et al., 2012).

Organic Chemistry

The electrochemical reduction of methoxychlor, a pesticide containing methoxybenzene structures, has been studied for potential applications in organic synthesis. This research could lead to new methodologies for dechlorination and reduction of similar compounds (McGuire & Peters, 2016).

Food Science

In food science, methoxybenzene compounds, closely related to 1-Ethoxy-3-methoxybenzene, have been identified in grains with off-odors. Understanding these compounds' role in food quality and safety is significant (Seitz & Ram, 2000).

Biochemistry

1-Ethoxy-3-methoxybenzene derivatives may also find relevance in biochemistry. Studies on the binding behaviors of beta-cyclodextrin with similar compounds can provide insights into molecular interactions and potential drug delivery mechanisms (Song et al., 2008).

Atmospheric Chemistry

Investigations into the gas-phase oxidation of aromatic hydrocarbons, including methoxybenzenes, help understand their reaction with hydroxyl radicals. This research is crucial for modeling atmospheric chemistry and assessing the environmental fate of these compounds (Gibilisco et al., 2018).

properties

IUPAC Name

1-ethoxy-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-11-9-6-4-5-8(7-9)10-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVXEVZVJAOTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180450
Record name 1-Ethoxy-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-3-methoxybenzene

CAS RN

25783-45-3
Record name 1-Ethoxy-3-methoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025783453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethoxy-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A test tube was charged with CuI (20 mg, 0.10 mmol, 10 mol %), 1,10-phenanthroline (36 mg, 0.20 mmol, 20 mol %), Cs2CO3 (456 mg, 1.4 mmol), 3-iodoanisole (119 μL, 1.0 mmol) and ethanol (1.0 mL). The test tube was sealed and the reaction mixture was stirred at 110° C. for 20 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with diethyl ether. The filtrate was concentrated. Purification of the residue by flash chromatography on silica gel (2×20 cm; pentane/diethyl ether 30:1) provided 142 mg (93% yield) of the title compound as a colorless oil.
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
456 mg
Type
reactant
Reaction Step One
Quantity
119 μL
Type
reactant
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JA Shriver, DP Flaherty… - Journal of the Iowa …, 2009 - scholarworks.uni.edu
A general procedure for the synthesis of various aryl ethers via the thermal decomposition of benzenediazonium tetrafluoroborate salts is described. Studies performed in neat alcohol …
Number of citations: 5 scholarworks.uni.edu
E Clark - 2016 - unbc.arcabc.ca
The development of new tactics for the management of stored-product insects is important as more conventional methods may becoming less effective due to pesticide resistance and …
Number of citations: 3 unbc.arcabc.ca

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